molecular formula C9H14O2 B8665457 Cyclobutanecarboxylic acid, 3-methylene-, propyl ester

Cyclobutanecarboxylic acid, 3-methylene-, propyl ester

Cat. No.: B8665457
M. Wt: 154.21 g/mol
InChI Key: YOGFIWAKDQUWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutanecarboxylic acid, 3-methylene-, propyl ester is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

propyl 3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-4-11-9(10)8-5-7(2)6-8/h8H,2-6H2,1H3

InChI Key

YOGFIWAKDQUWFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CC(=C)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-methylidenecyclobutanecarboxylic acid (18 g), sodium hydride (6.9 g) and N,N-dimethylformamide (300 mL) was stirred at room temperature for 10 min, propyl iodide (17 mL) was added, and the mixture was stirred at room temperature for 16 hr. The reaction mixture was diluted with ethyl acetate, washed with 5% aqueous potassium hydrogensulfate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by distillation (45-50° C., 2 mmHg) to give the title compound as a colorless oil (16 g, 66%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

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